molecular formula C23H20N6OS B11269614 N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11269614
M. Wt: 428.5 g/mol
InChI Key: NONJWDRXYQLGLY-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound featuring a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Attachment of the Sulfanyl Group:

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.

Biology

Biologically, the compound may exhibit interesting pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics or photonics.

Mechanism of Action

The mechanism by which N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
  • N-(3-Methylphenyl)-2-{[9-(3-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, N-(3-Methylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide may exhibit unique reactivity and biological activity due to the specific positioning of its methyl and sulfanyl groups. These structural differences can significantly impact its chemical behavior and interaction with biological targets.

Properties

Molecular Formula

C23H20N6OS

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20N6OS/c1-15-6-8-17(9-7-15)19-13-20-22-25-26-23(28(22)10-11-29(20)27-19)31-14-21(30)24-18-5-3-4-16(2)12-18/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

NONJWDRXYQLGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C)C3=C2

Origin of Product

United States

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